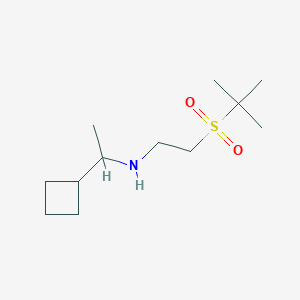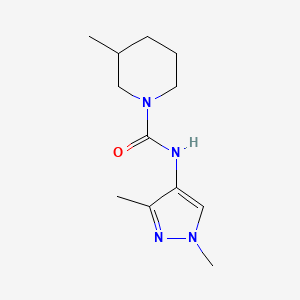
N-(2-tert-butylsulfonylethyl)-1-cyclobutylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butylsulfonylethyl)-1-cyclobutylethanamine, also known as N-tert-Butanesulfinyl-1-cyclobutylethylamine (BCE), is a chiral amine that has gained attention in recent years due to its potential in synthetic organic chemistry and medicinal chemistry. BCE has been found to be a useful reagent in asymmetric synthesis and has been utilized in the synthesis of various biologically active compounds.
Wissenschaftliche Forschungsanwendungen
BCE has been widely used in synthetic organic chemistry as a chiral auxiliary in asymmetric synthesis. It has been utilized in the synthesis of various biologically active compounds, including alkaloids, amino acids, and peptides. BCE has also been found to be a useful reagent in the synthesis of chiral ligands for asymmetric catalysis.
Wirkmechanismus
The mechanism of action of BCE involves the formation of a complex between BCE and the substrate. The complex then undergoes a nucleophilic attack by the enolate on the electrophilic center of the substrate, resulting in the formation of a chiral product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BCE. However, studies have shown that BCE is a relatively stable compound and does not undergo significant degradation under physiological conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BCE is its high enantioselectivity in asymmetric synthesis. It has been found to be a useful reagent in the synthesis of various biologically active compounds with high enantiomeric excess. However, one of the limitations of BCE is its relatively high cost compared to other chiral auxiliaries.
Zukünftige Richtungen
There are several future directions for the research on BCE. One potential area of research is the development of new synthetic methodologies using BCE as a chiral auxiliary. Another potential area of research is the investigation of the biological activity of BCE and its derivatives. Additionally, the development of new applications for BCE in asymmetric catalysis and other areas of synthetic organic chemistry is an area of potential research.
Synthesemethoden
The synthesis of BCE involves the reaction of cyclobutanone with tert-butanesulfinamide in the presence of a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. The enolate is then treated with ethyl bromoacetate to give the desired product, BCE. The reaction can be carried out in various solvents, including tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Eigenschaften
IUPAC Name |
N-(2-tert-butylsulfonylethyl)-1-cyclobutylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2S/c1-10(11-6-5-7-11)13-8-9-16(14,15)12(2,3)4/h10-11,13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETUZZDBEOUKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)NCCS(=O)(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylsulfonylethyl)-1-cyclobutylethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)

![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)
![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)

![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)

![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)

![Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate](/img/structure/B6638422.png)

![3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol](/img/structure/B6638436.png)
![3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol](/img/structure/B6638446.png)
![3,4-dimethoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylbenzamide](/img/structure/B6638468.png)